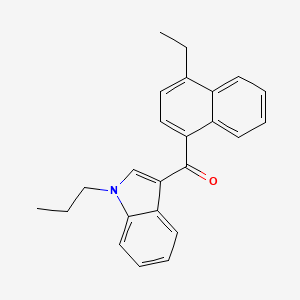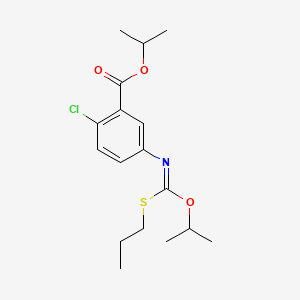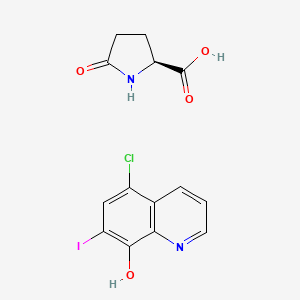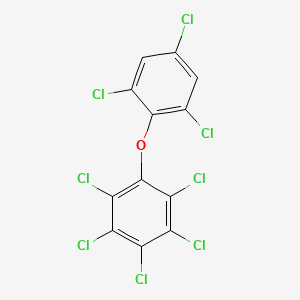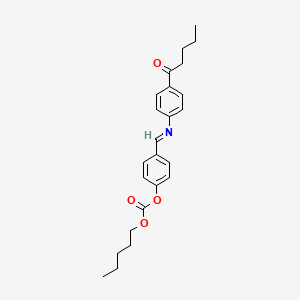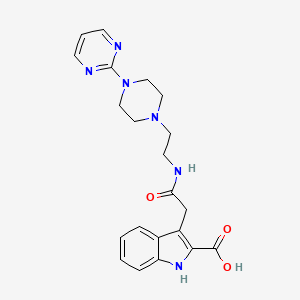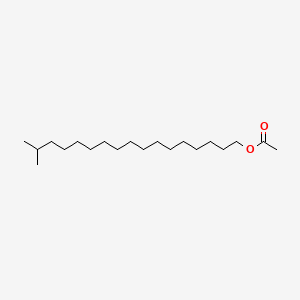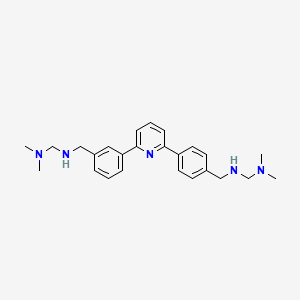
2,6-Bis(4'-(((2''-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is a complex organic compound with a unique structure that incorporates multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 4-(dimethylamino)benzylamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of 2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(2-(dimethylamino)ethoxy)pyridine: Similar structure but with ethoxy groups instead of phenyl groups.
4-(Dimethylamino)pyridine: A simpler compound with a single dimethylamino group attached to the pyridine ring.
2-Picolylamine: Contains a pyridine ring with an aminomethyl group.
Uniqueness
2,6-Bis(4’-(((2’'-(dimethylamino)ethyl)amino)methyl)phenyl)pyridine tetrahydrobrmide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound in various fields of research .
Propiedades
Número CAS |
131407-85-7 |
|---|---|
Fórmula molecular |
C25H33N5 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
N-[[4-[6-[3-[[(dimethylamino)methylamino]methyl]phenyl]pyridin-2-yl]phenyl]methyl]-N',N'-dimethylmethanediamine |
InChI |
InChI=1S/C25H33N5/c1-29(2)18-26-16-20-11-13-22(14-12-20)24-9-6-10-25(28-24)23-8-5-7-21(15-23)17-27-19-30(3)4/h5-15,26-27H,16-19H2,1-4H3 |
Clave InChI |
ZWWFPWBUISSMGE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CNCC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=CC(=C3)CNCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



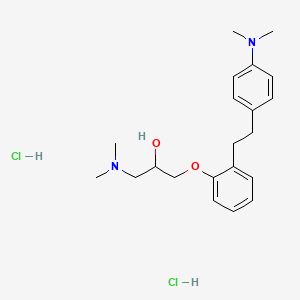

![3-[[4-[(6,7-Dichlorobenzothiazol-2-YL)azo]phenyl](3-phenylpropyl)amino]propiononitrile](/img/structure/B12692051.png)
